molecular formula C24H18FN3O3S B2810549 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide CAS No. 496025-06-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2810549
CAS No.: 496025-06-0
M. Wt: 447.48
InChI Key: TUTMERAWUNBGIP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Introduction of the benzodioxin moiety: This step may involve the reaction of a catechol derivative with an appropriate dihalide.

    Coupling reactions: The final steps often involve coupling the thiazole and benzodioxin intermediates with the fluorophenylamine and carboxamide groups under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole structures, such as thiazole-4-carboxamides.

    Benzodioxin derivatives: Compounds containing the benzodioxin moiety, like benzodioxin-6-carboxamides.

    Fluorophenylamines: Compounds with fluorophenylamine groups, such as 4-fluoroaniline derivatives.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluoroanilino)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O3S/c25-16-6-8-17(9-7-16)27-24-28-21(15-4-2-1-3-5-15)22(32-24)23(29)26-18-10-11-19-20(14-18)31-13-12-30-19/h1-11,14H,12-13H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTMERAWUNBGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=C(S3)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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